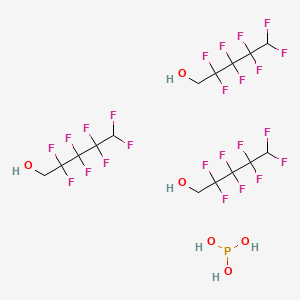
Benzoic acid;4-methoxybutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;4-methoxybutan-1-ol is a compound that combines the properties of benzoic acid and 4-methoxybutan-1-ol Benzoic acid is a simple aromatic carboxylic acid, while 4-methoxybutan-1-ol is an alcohol with a methoxy group attached to the butanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;4-methoxybutan-1-ol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 4-methoxybutan-1-ol in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;4-methoxybutan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in 4-methoxybutan-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group in benzoic acid can be reduced to form benzyl alcohol.
Substitution: The methoxy group in 4-methoxybutan-1-ol can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) are employed.
Major Products Formed
Oxidation: 4-methoxybutanoic acid or 4-methoxybutanal.
Reduction: Benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzoic acid;4-methoxybutan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mecanismo De Acción
The mechanism of action of benzoic acid;4-methoxybutan-1-ol involves its interaction with various molecular targets. The carboxylic acid group in benzoic acid can form hydrogen bonds with biological molecules, affecting their structure and function. The methoxy group in 4-methoxybutan-1-ol can participate in hydrophobic interactions, influencing the compound’s solubility and reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzoic acid: Similar structure but lacks the butanol chain.
4-Methoxybenzyl alcohol: Similar structure but lacks the carboxylic acid group.
4-Methoxybutanoic acid: Similar structure but lacks the aromatic ring
Uniqueness
Benzoic acid;4-methoxybutan-1-ol is unique due to the presence of both an aromatic carboxylic acid and a methoxy-substituted butanol chain. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
65597-16-2 |
|---|---|
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
benzoic acid;4-methoxybutan-1-ol |
InChI |
InChI=1S/C7H6O2.C5H12O2/c8-7(9)6-4-2-1-3-5-6;1-7-5-3-2-4-6/h1-5H,(H,8,9);6H,2-5H2,1H3 |
Clave InChI |
YTBQYKPGBRFOIO-UHFFFAOYSA-N |
SMILES canónico |
COCCCCO.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[(Hydrazinylmethylidene)amino]propyl}phosphonic acid](/img/structure/B14493635.png)
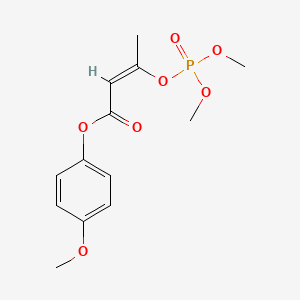

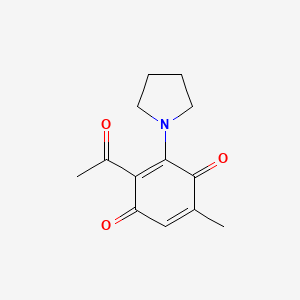

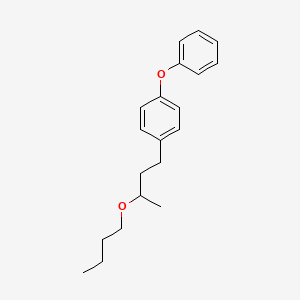


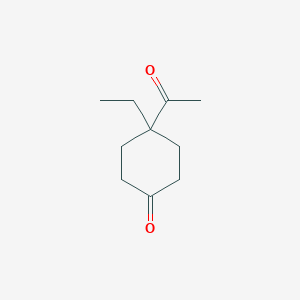
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)


![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)
